L-Glutamic acid-13C5,15N

Analytical Chemistry Metabolomics Internal Standard

Single-isotope tracers fail to resolve intertwined carbon/nitrogen fluxes, causing ambiguous pathway data. L-Glutamic acid-13C5,15N (CAS 202468-31-3) provides uniform 13C5/15N labeling with an M+6 mass shift for unambiguous LC-MS/MS resolution. • Deconvolves transamination vs. oxidative metabolism in TCA cycle & glutaminolysis • Gold-standard internal standard: absolute quantification with R² >0.99 calibration curves • Enables 13C-15N filtered/edited NMR for atomic-level protein-ligand interaction studies Research-use-only stable isotope reagent; verified isotopic enrichment; ships globally.

Molecular Formula C5H9NO4
Molecular Weight 153.09 g/mol
Cat. No. B12059515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamic acid-13C5,15N
Molecular FormulaC5H9NO4
Molecular Weight153.09 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)N
InChIInChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyWHUUTDBJXJRKMK-UFLWJPECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Glutamic Acid-13C5,15N Overview


(2S)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid, commonly designated L-Glutamic Acid-13C5,15N (CAS 202468-31-3), is a uniformly labeled stable isotope-labeled L-glutamic acid. This compound features complete replacement of all five carbon atoms with carbon-13 (13C) and the α-amino nitrogen with nitrogen-15 (15N), yielding a molecular formula of 13C5H915NO4 and a molecular weight of approximately 153.086 g/mol [1]. It is a critical research reagent, not for therapeutic or diagnostic use, employed in diverse fields including metabolomics, tracer studies, and structural biology . As a non-essential amino acid derivative, it serves as a primary internal standard for precise quantification of unlabeled L-glutamic acid via LC-MS/MS and as a dual-isotope tracer for resolving intricate carbon and nitrogen fluxes within central metabolic networks .

Why Generic Substitution Is Not Valid


Simple substitution of L-Glutamic Acid-13C5,15N with other isotope-labeled variants (e.g., 13C5-only, 15N-only) or unlabeled L-glutamic acid is scientifically invalid for applications requiring simultaneous tracing of carbon and nitrogen fates or precise absolute quantification. The dual-labeling with both 13C and 15N provides a distinct mass shift (M+6 isotopologue) that enables unique resolution from naturally occurring isotopologues and from singly labeled species in complex biological matrices, a feature essential for minimizing isotopic cross-talk in LC-MS/MS and NMR experiments [1]. Unlabeled glutamic acid lacks the necessary mass delta for use as an internal standard, while 13C5-only or 15N-only analogs cannot deconvolve intertwined carbon and nitrogen metabolic fluxes (e.g., transamination vs. oxidative metabolism), leading to ambiguous or incomplete pathway interpretation [2]. Furthermore, the specific combination of five 13C and one 15N atom is non-interchangeable with D-labeled or other heavy-isotope versions, as the latter exhibit different physicochemical properties and potential kinetic isotope effects that compromise analytical accuracy .

Comparative Performance Evidence


Mass Shift for Distinct Resolution in LC-MS/MS

L-Glutamic Acid-13C5,15N provides a specific mass shift of +6 Da (M+6 isotopologue) compared to unlabeled L-glutamic acid (M). This is 1 Da greater than L-Glutamic Acid-13C5 (M+5) and 5 Da greater than L-Glutamic Acid-15N (M+1). In an LC-MS/MS setting, this larger mass difference reduces potential interference from the natural abundance of 13C (approx. 1.1%) and 15N (approx. 0.4%) in the analyte, thereby enhancing signal specificity and quantitative accuracy [1].

Analytical Chemistry Metabolomics Internal Standard

Simultaneous Tracking of 13C and 15N Fluxes

The dual 13C and 15N labeling of this compound uniquely enables quantitative accounting of both carbon and nitrogen distribution among metabolic neighbors. In a murine liver model, addition of [13C5,15N]-glutamate resulted in the detection of distinct 13C5-glutamate (M+5) and 15N-glutamate (M+1) populations arising from transaminase cycling, as well as the parent M+6 compound. This allowed for precise measurement of reversible transaminase activity, an analysis not feasible with 13C5-only or 15N-only glutamate tracers [1].

Metabolic Flux Analysis Cancer Metabolism Stable Isotope Resolved Metabolomics (SIRM)

Isotopic Purity Minimizes Natural Abundance Interference

High isotopic purity is crucial for minimizing background signal and ensuring accurate quantification. L-Glutamic Acid-13C5,15N is commercially available with a certified 13C isotopic purity of 99 atom%, as specified by major suppliers . In contrast, L-Glutamic Acid-13C5 (without 15N) and L-Glutamic Acid-15N (without 13C) often exhibit similar or slightly lower purity (e.g., 98-99 atom%), but their utility is limited by the lack of dual-labeling. This high level of 13C enrichment ensures that the M+6 signal is predominantly derived from the tracer, with minimal contribution from natural abundance isotopes, thus enhancing the signal-to-noise ratio and quantitative precision in downstream analyses [1].

Isotopic Purity Analytical Accuracy Mass Spectrometry

Validated Use as Internal Standard in Quantitative Panels

This compound is a component of validated amino acid internal standard kits for LC-MS/MS. For example, the Waters Amino Acid Analysis Standard Kit includes L-Glutamic Acid-13C5,15N for the quantification of glutamic acid in biological samples [1]. In a published protocol for absolute quantification of amino acids, [13C5,15N]-glutamic acid was used alongside [13C5]-proline and [2H4]-succinic acid to generate calibration curves with R² values >0.99, demonstrating its suitability for high-precision analysis . In contrast, unlabeled L-glutamic acid cannot serve as an internal standard for itself due to matrix effects and ion suppression. 13C5-only or 15N-only glutamate could serve as internal standards but would lack the combined M+6 signature, potentially leading to interference from other isotopologues or matrix components .

Metabolomics Absolute Quantification Internal Standard

Optimal Research Applications


Quantitative Metabolic Flux Analysis

When experimental objectives require the simultaneous tracing of carbon backbone and nitrogen flow through pathways such as the TCA cycle, glutaminolysis, and transamination reactions, L-Glutamic Acid-13C5,15N is the required reagent. Its dual-isotope labeling enables researchers to distinguish between glutamate synthesized de novo from other 13C sources (via transamination of 13C-α-ketoglutarate) and glutamate derived from glutamine metabolism, as demonstrated by the detection of distinct 13C5 and 15N labeled glutamate pools [1]. This is impossible with single-isotope (13C-only or 15N-only) tracers, making this compound essential for robust flux modeling in cancer metabolism [2] and other diseases where nitrogen handling is dysregulated.

Absolute Quantification of Glutamic Acid via LC-MS/MS

In studies requiring precise, absolute quantification of endogenous L-glutamic acid—such as biomarker validation, clinical metabolomics, or nutritional studies—this compound is the gold-standard internal standard. Its unique M+6 mass shift ensures complete chromatographic and mass spectrometric resolution from the endogenous analyte, effectively correcting for matrix effects, ion suppression, and sample preparation variability . Its inclusion in commercial validated amino acid analysis kits [3] and its use in establishing high-linearity calibration curves (R² >0.99) confirm its superiority over unlabeled or singly-labeled analogs for achieving the accuracy and reproducibility demanded by regulatory and high-impact research publications.

NMR-Based Structural Studies of Glutamate-Binding Proteins

For structural biology applications, particularly the study of protein-ligand interactions using NMR spectroscopy, L-Glutamic Acid-13C5,15N offers distinct advantages. The uniform 13C and 15N labeling provides a rich network of NMR-active nuclei, facilitating high-resolution structure determination and the measurement of protein dynamics and binding affinities . Compared to using 15N-only or 13C-only glutamate, the dual labeling allows for a wider array of multi-dimensional heteronuclear NMR experiments (e.g., 13C-15N filtered/edited experiments) that can probe specific interactions at the atomic level, which are not possible with natural abundance or singly-labeled compounds.

In Vivo Tracing of Neurotransmitter and Metabolic Cycles

In neuroscience research focused on the glutamate-glutamine cycle and neurotransmitter flux, this uniformly labeled compound provides a powerful tracer. While not directly used for human imaging, in pre-clinical animal models, the dual-label facilitates the tracking of glutamate derived from labeled precursors [4]. The distinct 13C and 15N signatures allow researchers to trace the incorporation of the carbon skeleton into the TCA cycle and the nitrogen atom into other amino acids and nucleotides, providing a comprehensive view of metabolic compartmentation in the brain that single-isotope tracers cannot achieve .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Glutamic acid-13C5,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.